molecular formula C21H18N2OS B5878355 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone

3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone

Katalognummer B5878355
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: OTKNBJFYOXUGEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone is a heterocyclic organic compound that has been extensively studied in scientific research. It is a quinazolinone derivative that has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and properties.

Wirkmechanismus

The mechanism of action of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone is not fully understood. However, it has been found to interact with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation. In Alzheimer's disease, it has been shown to reduce the formation of amyloid beta plaques and improve cognitive function. In inflammation, it has been found to reduce the production of inflammatory cytokines and improve tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone in lab experiments include its high purity, stability, and specificity. It has been extensively studied and has shown promising results in various disease models. However, its limitations include its low solubility, which can make it difficult to administer in vivo. It also has a complex structure, which can make it difficult to synthesize and modify.

Zukünftige Richtungen

There are several future directions for the study of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, the synthesis and modification of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone can be optimized to improve its solubility and bioavailability. Overall, the study of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesemethoden

The synthesis of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone involves the reaction of 2-aminobenzonitrile with 1-naphthalenemethanethiol in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In inflammation, it has been found to reduce the production of inflammatory cytokines.

Eigenschaften

IUPAC Name

3-ethyl-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-2-23-20(24)18-12-5-6-13-19(18)22-21(23)25-14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKNBJFYOXUGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.